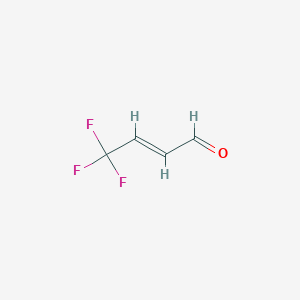

4,4,4-Trifluorocrotonaldehyde

説明

特性

分子式 |

C4H3F3O |

|---|---|

分子量 |

124.06 g/mol |

IUPAC名 |

(E)-4,4,4-trifluorobut-2-enal |

InChI |

InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h1-3H/b2-1+ |

InChIキー |

DSMJPTHORDDCAG-OWOJBTEDSA-N |

異性体SMILES |

C(=C/C(F)(F)F)\C=O |

正規SMILES |

C(=CC(F)(F)F)C=O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorocrotonaldehyde typically involves the reduction of ethyl 4,4,4-trifluorocrotonate. One common method includes the use of lithium aluminum hydride and aluminum trichloride in anhydrous ether at 0°C. The reaction mixture is stirred for a couple of hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods are not extensively documented, the synthesis route mentioned above can be scaled up for industrial purposes. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.

化学反応の分析

Enantioselective 1,4-Conjugate Additions

4,4,4-Trifluorocrotonaldehyde participates in organocatalytic 1,4-additions with nucleophiles such as heteroaromatics, alkylthiols, and aldoximes. These reactions form trifluoromethylated stereogenic centers with high enantiomeric excess (ee):

-

Catalyst : Diphenylprolinol silyl ether (10–20 mol%)

-

Solvent : Toluene or CHCl₃ at –20°C to 25°C

-

Nucleophiles and Outcomes :

| Nucleophile | Product Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1-Methylpyrrole | 85 | 95 |

| 2-Methylfuran | 78 | 93 |

| Benzyl mercaptan | 92 | 97 |

| Aldoximes | 70–80 | 88–94 |

The reaction proceeds via an enamine activation mechanism, where the catalyst forms a chiral intermediate with the aldehyde, enabling asymmetric induction .

Organocatalytic Diels–Alder Reactions

The compound undergoes [4+2] cycloadditions with dienes, yielding cyclohexene derivatives with up to 97% ee:

-

Catalyst : Diaryldihydroimidazole or diarylprolinol silyl ether

-

Conditions : –30°C in CH₂Cl₂ or toluene

-

Dienes and Results :

| Diene | Cycloadduct Yield (%) | ee (%) |

|---|---|---|

| Cyclopentadiene | 90 | 97 |

| 1,3-Cyclohexadiene | 85 | 95 |

| 2-Methyl-1,3-butadiene | 78 | 92 |

The reaction’s stereoselectivity arises from hydrogen-bonding interactions between the catalyst and the aldehyde’s carbonyl group .

Friedel–Crafts Arylation

Electron-rich aromatic systems react with this compound in Friedel–Crafts alkylations:

-

Example : Reaction with indole derivatives yields γ,γ,γ-trifluoromethylated tryptamine precursors.

-

Conditions : Sc(OTf)₃ (20 mol%) in CH₃CN at 0°C

-

Key Data :

Thiol-Michael Additions

The α,β-unsaturated system reacts with thiols under mild conditions:

科学的研究の応用

4,4,4-Trifluorocrotonaldehyde is widely used in scientific research due to its ability to form trifluoromethylated stereogenic centers. This property makes it valuable in:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the development of enzyme inhibitors.

Medicine: Utilized in the synthesis of pharmaceutical compounds, such as MAO-A inhibitors like befloxatone.

Industry: Applied in the production of agrochemicals and specialty chemicals.

作用機序

The mechanism of action of 4,4,4-Trifluorocrotonaldehyde involves its reactivity with nucleophiles, leading to the formation of various products. The presence of the trifluoromethyl group enhances its electrophilicity, making it a suitable candidate for enantioselective 1,4-addition reactions. These reactions often result in the formation of products with high optical purity .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional diversity of fluorinated compounds allows for tailored applications. Below, TFC is compared with three analogous compounds: Ethyl 4,4,4-trifluorocrotonate , Ethyl 4,4,4-trifluoroacetoacetate , and 4,4,4-Trifluorobutanimidamide hydrochloride .

Structural and Functional Group Analysis

Physical and Chemical Properties

Research Findings and Industrial Outlook

- Recent advances in continuous-flow systems may mitigate volatility issues .

- Fluorinated Esters : Dominant in commercial markets due to stability and scalability. Ethyl 4,4,4-trifluoroacetoacetate is projected to grow at a CAGR of 5.2% (2024–2030) .

- Amidine Derivatives : Emerging as candidates for CNS drugs, leveraging trifluoromethyl effects on blood-brain barrier penetration .

生物活性

4,4,4-Trifluorocrotonaldehyde (TFCA) is a fluorinated aldehyde that has garnered interest due to its unique structural properties and potential biological activities. This article reviews the synthesis, applications, and biological activities of TFCA based on diverse research findings.

Synthesis of this compound

The synthesis of TFCA is typically achieved through several methods, including the reduction of 4,4,4-trifluorocrotonate using lithium aluminum hydride or other reducing agents. The compound can also be synthesized via organocatalytic reactions involving nucleophiles such as heteroaromatics and alkylthiols. The resulting products often exhibit high optical purity and are useful in further synthetic applications .

Antitumor Activity

Research indicates that TFCA has potential antitumor properties. In a study involving rat liver microsomes, the metabolism of certain compounds resulted in the formation of TFCA, suggesting its role as a metabolite with possible biological implications . The compound's structure allows it to interact with various biological targets, potentially leading to antitumor effects.

Enzyme Inhibition

TFCA has been explored as a precursor for synthesizing inhibitors of monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism. One notable derivative synthesized from TFCA is befloxatone, which demonstrates significant MAO-A inhibitory activity. This highlights TFCA's utility in drug development for treating mood disorders and other conditions associated with neurotransmitter imbalances .

Case Studies

-

Enantioselective Reactions :

- TFCA has been employed in enantioselective Friedel-Crafts alkylation reactions. In these studies, various pyrrole derivatives were reacted with TFCA under organocatalytic conditions to yield products with high enantioselectivity (up to 99% ee). This demonstrates TFCA's versatility as a reagent in asymmetric synthesis .

- Biological Metabolism :

Research Findings

A summary table of key findings related to the biological activity of TFCA is presented below:

Q & A

Q. What is the most practical synthetic route for 4,4,4-trifluorocrotonaldehyde, and what are its key challenges?

Q. What are the critical physical properties of this compound that impact its handling in laboratory settings?

The compound is highly volatile, requiring storage at low temperatures and use under inert atmospheres. While exact boiling points are not explicitly reported, its volatility complicates isolation, necessitating rapid processing after synthesis .

Q. Which analytical methods are recommended for characterizing this compound and its derivatives?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. High-performance liquid chromatography (HPLC) with chiral columns can assess enantiopurity in asymmetric reaction products .

Advanced Research Questions

Q. How does this compound enable enantioselective construction of trifluoromethylated stereogenic centers?

Q. What strategies mitigate side reactions during 1,4-additions with this compound?

Side reactions (e.g., polymerization or over-addition) are minimized by:

Q. How can the enantiopurity of trifluoromethylated products be further improved?

Enantioselectivity is enhanced by:

Q. What are the applications of this compound in medicinal chemistry?

The compound is a precursor to bioactive molecules like befloxatone, a monoamine oxidase A (MAO-A) inhibitor. Its trifluoromethyl group enhances metabolic stability and binding affinity in drug candidates .

Q. Are there computational studies supporting the mechanistic understanding of its reactivity?

While not explicitly covered in the evidence, density functional theory (DFT) studies are recommended to elucidate transition-state geometries and catalyst-substrate interactions. Such analyses could rationalize enantioselectivity trends .

Contradictions and Open Challenges

- Synthesis Scalability : The 47% yield reported in initial syntheses suggests room for improvement, particularly in optimizing oxidation conditions or exploring alternative precursors.

- Catalyst Universality : Current methodologies focus on specific nucleophiles; expanding substrate scope (e.g., to amines or ketones) requires further catalyst development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。